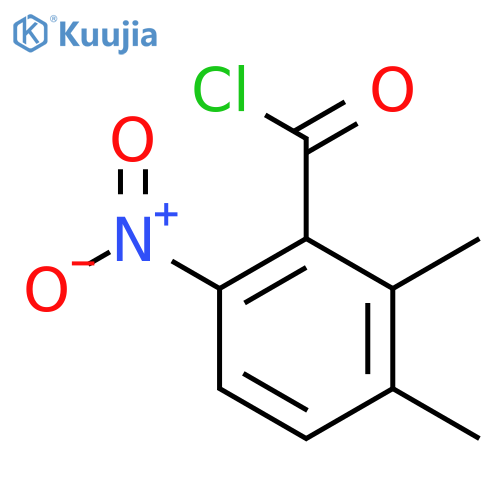

Cas no 1806538-24-8 (2,3-Dimethyl-6-nitrobenzoyl chloride)

1806538-24-8 structure

商品名:2,3-Dimethyl-6-nitrobenzoyl chloride

CAS番号:1806538-24-8

MF:C9H8ClNO3

メガワット:213.617721557617

CID:5003867

2,3-Dimethyl-6-nitrobenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 2,3-Dimethyl-6-nitrobenzoyl chloride

-

- インチ: 1S/C9H8ClNO3/c1-5-3-4-7(11(13)14)8(6(5)2)9(10)12/h3-4H,1-2H3

- InChIKey: RHJXEWHUEMKUPH-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=C(C=CC(C)=C1C)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 251

- トポロジー分子極性表面積: 62.9

- 疎水性パラメータ計算基準値(XlogP): 3

2,3-Dimethyl-6-nitrobenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010961-250mg |

2,3-Dimethyl-6-nitrobenzoyl chloride |

1806538-24-8 | 97% | 250mg |

480.00 USD | 2021-07-06 | |

| Alichem | A010010961-500mg |

2,3-Dimethyl-6-nitrobenzoyl chloride |

1806538-24-8 | 97% | 500mg |

839.45 USD | 2021-07-06 | |

| Alichem | A010010961-1g |

2,3-Dimethyl-6-nitrobenzoyl chloride |

1806538-24-8 | 97% | 1g |

1,579.40 USD | 2021-07-06 |

2,3-Dimethyl-6-nitrobenzoyl chloride 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

1806538-24-8 (2,3-Dimethyl-6-nitrobenzoyl chloride) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量